Bumetanide Glucuronide is a metabolite of the loop diuretic drug Bumetanide. [, , , ] It is formed in the liver through glucuronidation, a major phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. [, , ] This process involves the transfer of glucuronic acid from UDP-glucuronic acid to Bumetanide, resulting in a more water-soluble compound that is more readily excreted from the body. [, ] Bumetanide Glucuronide is primarily excreted in bile and urine. [, , ] The formation of Bumetanide Glucuronide plays a crucial role in the metabolism and elimination of Bumetanide from the body. [, , , ]
Bumetanide glucuronide is a metabolite derived from the diuretic agent bumetanide, which is primarily utilized in the treatment of conditions such as congestive heart failure and edema associated with renal disease. Bumetanide itself is a potent loop diuretic that works by inhibiting sodium and chloride reabsorption in the kidneys, promoting diuresis. The glucuronidation process, where glucuronic acid is conjugated to bumetanide, enhances its solubility and facilitates excretion.
Bumetanide is synthesized from 4-chlorobenzoic acid through a multi-step chemical process involving sulfonylchlorination, nitration, and amination. The resulting compound is then conjugated with glucuronic acid in the liver, forming bumetanide glucuronide as a major metabolite. This metabolic pathway is common for many xenobiotic compounds, allowing for their detoxification and elimination from the body .
Bumetanide glucuronide falls under the category of acyl glucuronides, which are chemically reactive intermediates formed during the phase II metabolism of various drugs and endogenous compounds. This classification highlights its role in drug metabolism and potential implications in pharmacology and toxicology .
The synthesis of bumetanide involves several key steps:
The formation of bumetanide glucuronide occurs predominantly in the liver via UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to various substrates, including drugs like bumetanide .
Bumetanide has a complex molecular structure characterized by its chemical formula . The molecular weight is approximately 364.416 g/mol . The structure includes a sulfonamide group, a phenoxy group, and a butylamino side chain.
The IUPAC name for bumetanide is 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoic acid. Its structural representation highlights the presence of functional groups that are critical for its pharmacological activity.
Bumetanide glucuronide formation represents a significant metabolic reaction where the drug undergoes conjugation with glucuronic acid. This reaction enhances water solubility and facilitates renal excretion.
The enzymatic process of glucuronidation involves specific transferase enzymes that recognize bumetanide as a substrate, leading to the formation of various glucuronides, including bumetanide glucuronide .
Bumetanide exerts its diuretic effect by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urine output.
The mechanism also involves alterations in renal cAMP levels and inhibition of sodium-potassium ATPase activity, further enhancing diuresis .
Bumetanide is a white to off-white crystalline powder that is practically insoluble in water but soluble in organic solvents like methanol and ethanol.
The compound exhibits high protein binding (approximately 97%) and has a half-life ranging from 60 to 90 minutes . Its metabolic stability allows for predictable pharmacokinetics compared to other diuretics like furosemide.
Bumetanide glucuronide serves as an important metabolite in pharmacokinetic studies and can be utilized to understand drug interactions and metabolism pathways. Its role in enhancing the solubility and excretion of bumetanide makes it significant in therapeutic contexts, particularly for patients requiring diuretic therapy . Additionally, research into its potential neuroprotective effects suggests possible applications beyond diuresis, such as in treating neurological disorders like epilepsy .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0